(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone
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Description
(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C14H15N3O3S and its molecular weight is 305.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in the synthesis of organotin(IV) complexes showing potential as drugs due to their better antibacterial activities. These complexes were characterized by various spectroscopic methods and theoretical calculations (Singh, Singh, & Bhanuka, 2016).
- It has also been used in the synthesis of novel compounds like (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, characterized using X-ray diffraction (XRD) studies (Lakshminarayana et al., 2009).
Antimicrobial Activity
- Various derivatives involving the compound have shown in vitro antimicrobial activity against different strains of bacteria and fungi, indicating its potential use in developing antibacterial and antifungal drugs (Patel, Agravat, & Shaikh, 2011).
Structural and Molecular Analysis
- The molecular and crystal structures of related compounds have been studied, providing insights into the compound's potential applications in material science and drug design (Butcher, Bakare, & John, 2006).
Other Potential Applications
- Its derivatives have been explored for their anti-inflammatory and analgesic activities, with some showing promising results without deleterious effects on normal hemostasis, suggesting their use as safer anti-inflammatory drugs (Sharma & Bansal, 2016).
- The compound has also been part of the synthesis of new fungal metabolites exhibiting anti-juvenile-hormone and insecticidal activities, indicating its potential use in agriculture and pest control (Cantín et al., 1999).
Properties
IUPAC Name |
[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-19-12-7-15-8-13(16-12)20-10-4-5-17(9-10)14(18)11-3-2-6-21-11/h2-3,6-8,10H,4-5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHOXSJVPKEZCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.